Methyl 2-cyclopropylthiazole-4-carboxylate
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Overview
Description
Methyl 2-cyclopropylthiazole-4-carboxylate is a chemical compound with the molecular formula C8H9NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Preparation Methods
The synthesis of Methyl 2-cyclopropylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a thioamide derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Methyl 2-cyclopropylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiazolidines.
Scientific Research Applications
Methyl 2-cyclopropylthiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of Methyl 2-cyclopropylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Methyl 2-cyclopropylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Methyl 4-cyclopropylthiazole-2-carboxylate: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
2-Aminothiazole derivatives: Known for their antimicrobial and anticancer properties, these compounds share the thiazole ring but differ in their functional groups and overall activity.
Properties
IUPAC Name |
methyl 2-cyclopropyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)6-4-12-7(9-6)5-2-3-5/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLITJZCMPATMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694169 |
Source
|
Record name | Methyl 2-cyclopropyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286744-59-9 |
Source
|
Record name | Methyl 2-cyclopropyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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